molecular formula C13H12ClN B8781840 N-benzyl-3-chloroaniline CAS No. 50798-95-3

N-benzyl-3-chloroaniline

Cat. No.: B8781840
CAS No.: 50798-95-3
M. Wt: 217.69 g/mol
InChI Key: NQIJQQDDQDHYJK-UHFFFAOYSA-N
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Description

N-Benzyl-3-chloroaniline (CAS 50798-95-3) is an organic compound with the molecular formula C 13 H 12 ClN and a molecular weight of 217.69 g/mol . This secondary amine is synthesized from 3-chloroaniline (m-chloroaniline) , a common starting material, and features a benzyl group attached to the nitrogen atom. Its structure, which incorporates both aniline and chlorobenzene moieties, makes it a valuable intermediate in synthetic organic chemistry . Researchers utilize this compound as a versatile building block for the construction of more complex molecules, particularly in the development of pharmacologically active compounds and functional materials. The chlorine atom on the meta-position of the phenyl ring offers a site for further functionalization via metal-catalyzed cross-coupling reactions, while the secondary amine can be alkylated or act as a ligand. This compound is intended for research applications only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50798-95-3

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

N-benzyl-3-chloroaniline

InChI

InChI=1S/C13H12ClN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2

InChI Key

NQIJQQDDQDHYJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of N Benzyl 3 Chloroaniline

Oxidation Reactions

The oxidation of N-benzyl-3-chloroaniline can proceed through several pathways, targeting either the nitrogen atom, the benzylic carbon, or the aromatic ring. The specific outcome is highly dependent on the oxidizing agent and reaction conditions.

Studies on N-benzylanilines reveal that oxidation with agents like halogens (iodine, chlorine, bromine) or t-butyl hypochlorite (B82951) in an alkaline medium, such as methanol, yields benzylideneanilines. rsc.org The proposed mechanism involves a rate-determining step where the hypohalite attacks both the amine nitrogen and a proton on the benzyl (B1604629) group through a cyclic transition state. This forms a zwitterionic intermediate that rearranges to an N-α-halogenobenzylaniline, which is then dehydrohalogenated to the final imine product. rsc.org

Kinetic studies of this reaction show that electron-withdrawing substituents, such as the chlorine atom in this compound, located on the aniline (B41778) ring decrease the rate of oxidation. rsc.org This is quantified by a Hammett ρ value of –1.15 for substituents on the aniline ring, indicating that the reaction is retarded by groups that reduce electron density at the nitrogen center. rsc.org

Other oxidative transformations have also been observed. For instance, microsomal oxidation of analogous N-benzyl-4-substituted anilines can lead to N-debenzylation, hydroxylation of the aniline ring, and N-oxidation. mdpi.com The N-oxidation pathway typically yields aryl nitrones or, in some cases, N-hydroxy derivatives. mdpi.com Furthermore, strong oxidizing agents like potassium permanganate (B83412) can cause cleavage of the benzyl group to produce benzaldehyde (B42025) or benzoic acid derivatives.

Table 1: Summary of Oxidation Reactions of N-Benzylated Anilines
Reagent(s)Major Product(s)Reaction TypeReference
Iodine, Chlorine, Bromine, or t-butyl hypochlorite in alkaline methanolBenzylideneanilines (Imines)Oxidation of secondary amine rsc.org
Microsomal enzymesAryl nitrones, N-hydroxy derivatives, Ring-hydroxylated productsN-Oxidation, C-Hydroxylation mdpi.com
Potassium permanganate (KMnO₄)Benzaldehyde, Benzoic acidOxidative cleavage of benzyl group

Deprotection and Cleavage Reactions of N-Benzyl Moieties

The N-benzyl group is a widely used protecting group for amines in organic synthesis due to its general stability and the variety of methods available for its removal. rsc.orgacs.org These deprotection strategies involve the cleavage of the benzylic carbon-nitrogen bond.

The most common and green method for N-benzyl deprotection is catalytic hydrogenolysis. acs.orggoogle.com This reaction is typically carried out using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst at room temperature and atmospheric pressure. google.comsci-hub.se The process involves the reductive cleavage of the C-N bond to yield 3-chloroaniline (B41212) and toluene. To enhance the efficiency of this reaction, a mixed catalyst system of Pd/C and niobic acid-on-carbon (Nb₂O₅/C) has been developed. acs.orgnih.gov The acidic niobic acid facilitates the reaction, leading to significantly shorter reaction times. acs.orgnih.gov

Beyond catalytic hydrogenation, the N-benzyl group can be cleaved under various other conditions. acs.org Oxidative methods employ reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), or Oxone®. rsc.orgacs.org Cleavage can also be effected using strong acids, including Lewis acids like boron trichloride (B1173362) (BCl₃) and Brønsted acids like trifluoroacetic acid (TFA). acs.orgnih.gov More novel approaches include enzymatic deprotection using laccase from Trametes versicolor in the presence of TEMPO, which utilizes oxygen as a mild oxidant in an aqueous medium. rsc.org

Table 2: Selected Methods for N-Benzyl Group Deprotection
Method TypeReagent(s)Reference
Catalytic HydrogenolysisH₂, Pd/C acs.orggoogle.comsci-hub.se
Accelerated HydrogenolysisH₂, Pd/C, Nb₂O₅/C acs.orgnih.gov
Oxidative Cleavage2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) acs.orgwikipedia.org
Cerium(IV) ammonium nitrate (CAN) rsc.orgacs.orgresearchgate.net
Oxone® rsc.orgacs.org
Acid-Catalyzed CleavageBoron trichloride (BCl₃) acs.orgnih.gov
Trifluoroacetic acid (TFA) acs.orgnih.gov
EnzymaticLaccase, TEMPO, O₂ rsc.org

Nucleophilic Aromatic Substitution Mechanisms

The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a pathway distinct from the more common electrophilic substitutions seen in many benzene (B151609) derivatives. In an SNAr reaction, a nucleophile displaces a leaving group (in this case, the chloride ion) on the aromatic ring. wikipedia.org

This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate. wikipedia.orgpressbooks.publibretexts.org In this compound, the chlorine atom itself is an electron-withdrawing group that activates the ring toward nucleophilic attack, albeit less strongly than a nitro group. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition Step: A nucleophile attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org The negative charge is delocalized across the ring system.

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, resulting in the substituted product. libretexts.org

The reactivity of aniline derivatives in SNAr reactions has been demonstrated, and studies confirm that the chloro group on the ring can be substituted by various nucleophiles, such as amines or thiols. unilag.edu.ng

General Reactivity Patterns of N-Benzylated Chloroanilines

The electronic properties of the substituents are key to understanding its reactivity. The chlorine atom exerts a dual effect: its inductive electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution at the C-Cl bond. rsc.orgwikipedia.org This deactivation also influences reactions at the amine center, as seen in the slower oxidation rates compared to non-halogenated N-benzylanilines. rsc.org

The secondary amine and the adjacent benzyl group are sites for oxidation and C-N bond cleavage (deprotection). A significant challenge in reactions like catalytic hydrogenation is achieving chemoselectivity between N-debenzylation and hydrodechlorination (removal of the chlorine atom). Research on related substrates, such as 4-chloro-N,N-dibenzylaniline, has shown that reaction conditions can be tuned to favor one pathway over the other. For instance, conducting the hydrogenation under acidic conditions can significantly increase the rate of debenzylation while suppressing dehalogenation. semanticscholar.org

The structural characteristics of this compound have been confirmed by spectroscopic methods. rsc.org

Table 3: Spectroscopic Data for this compound
Spectroscopy TypeCharacteristic Signals (Solvent: CDCl₃)Reference
¹H NMR (400 MHz)δ 7.26 - 7.21 (m, 4H), 7.20 - 7.16 (m, 1H), 6.96 (t, J = 8.0 Hz, 1H), 6.59 - 6.53 (m, 1H), 6.50 (t, J = 2.0 Hz, 1H), 6.40 (d, J = 8.0 Hz, 1H), 4.22 (s, 2H), 4.06 (s, 1H). rsc.org
¹³C NMR (101 MHz)δ 149.45, 138.96, 135.16, 130.41, 128.90, 127.63, 117.53, 112.73, 111.32, 48.17. rsc.org

Compound Index

Compound Name
This compound
t-butyl hypochlorite
Benzylideneaniline
N-α-halogenobenzylaniline
Aryl nitrone
N-hydroxy derivative
Potassium permanganate
Benzaldehyde
Benzoic acid
Palladium-on-carbon (Pd/C)
Niobic acid-on-carbon (Nb₂O₅/C)
3-chloroaniline
Toluene
2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
Cerium(IV) ammonium nitrate (CAN)
Oxone®
Boron trichloride (BCl₃)
Trifluoroacetic acid (TFA)
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
4-chloro-N,N-dibenzylaniline

Advanced Spectroscopic and Analytical Characterization for N Benzyl 3 Chloroaniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy of N-benzyl-3-chloroaniline, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the different protons in the molecule. The aromatic protons of the benzyl (B1604629) group and the 3-chloroaniline (B41212) moiety typically appear as a complex multiplet in the range of δ 7.26-6.40 ppm. Specifically, a multiplet observed between δ 7.26 and 7.21 ppm can be attributed to four protons, while another multiplet from δ 7.20 to 7.16 ppm corresponds to one proton of the benzyl ring. rsc.org The protons on the 3-chloroaniline ring show characteristic splitting patterns. A triplet at δ 6.96 ppm (J = 8.0 Hz) is assigned to one proton, a multiplet between δ 6.59 and 6.53 ppm to another, a triplet at δ 6.50 ppm (J = 2.0 Hz) to a third, and a doublet at δ 6.40 ppm (J = 8.0 Hz) to the fourth proton of this ring. rsc.org

A sharp singlet is consistently observed around δ 4.22 ppm, which is characteristic of the two benzylic protons (CH₂). rsc.org Additionally, a broad singlet corresponding to the N-H proton is often seen, in this case at approximately δ 4.06 ppm. rsc.org

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.26 - 7.21m4HAromatic (Benzyl)
7.20 - 7.16m1HAromatic (Benzyl)
6.96t8.01HAromatic (3-chloroaniline)
6.59 - 6.53m1HAromatic (3-chloroaniline)
6.50t2.01HAromatic (3-chloroaniline)
6.40d8.01HAromatic (3-chloroaniline)
4.22s2HCH₂ (Benzylic)
4.06s1HNH

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. The spectrum, recorded in CDCl₃, shows distinct signals for each unique carbon atom. rsc.org The carbon atoms of the aromatic rings resonate in the downfield region, typically between δ 111 and 149 ppm. Key signals include those for the carbon attached to the nitrogen (C-N) at δ 149.45 ppm and the carbon attached to the chlorine (C-Cl) at δ 135.16 ppm. rsc.org The quaternary carbon of the benzyl group appears at δ 138.96 ppm. rsc.org Other aromatic carbons are observed at δ 130.41, 128.90, 127.63, 117.53, 112.73, and 111.32 ppm. rsc.org The benzylic carbon (CH₂) gives a characteristic signal in the aliphatic region at δ 48.17 ppm. rsc.org

Chemical Shift (δ) ppmAssignment
149.45C-N (Aromatic)
138.96C (Quaternary, Benzyl)
135.16C-Cl (Aromatic)
130.41CH (Aromatic)
128.90CH (Aromatic)
127.63CH (Aromatic)
117.53CH (Aromatic)
112.73CH (Aromatic)
111.32CH (Aromatic)
48.17CH₂ (Benzylic)

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃. rsc.org

Two-Dimensional NMR Techniques (e.g., DEPT, COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

DEPT (Distortionless Enhancement by Polarization Transfer): While not explicitly detailed for this specific compound in the provided context, DEPT experiments would differentiate between CH, CH₂, and CH₃ groups, confirming the assignments made in the ¹³C NMR spectrum.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum establishes correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between the adjacent protons on both the benzyl and the 3-chloroaniline rings, helping to trace the spin systems within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com The HSQC spectrum of this compound would show a cross-peak connecting the benzylic CH₂ proton signal at δ 4.22 ppm with the corresponding carbon signal at δ 48.17 ppm. rsc.org Similarly, each aromatic proton signal would be correlated with its directly attached carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for connecting different fragments of the molecule. For instance, the benzylic protons (CH₂) would show correlations to the quaternary carbon of the benzyl ring and to the carbons of the 3-chloroaniline ring that are two and three bonds away, confirming the N-benzyl linkage. These correlations are essential for assembling the complete molecular structure. amazonaws.com

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups.

N-H Stretching: A key feature is the N-H stretching vibration, which for secondary amines typically appears as a single, sharp to moderately broad band in the region of 3300-3500 cm⁻¹. In related chloroaniline structures, this N-H stretch is observed around 3076 cm⁻¹. frontiersin.org

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) (CH₂) group would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. For similar compounds, bands around 1573 cm⁻¹ (quinonoid) and 1494 cm⁻¹ (benzenoid) are noted. frontiersin.org

C-N Stretching: The C-N stretching vibration for aromatic amines is usually found in the 1350-1250 cm⁻¹ range. frontiersin.org

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. For a chloro-substituted phenyl ring, a signal around 748 cm⁻¹ is characteristic. frontiersin.org

C-H Bending: Out-of-plane C-H bending vibrations of the substituted aromatic rings provide further structural information and appear in the 900-675 cm⁻¹ region.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300-3500StretchingN-H
>3000StretchingAromatic C-H
<3000StretchingAliphatic C-H (CH₂)
~1600-1450StretchingAromatic C=C
~1350-1250StretchingAromatic C-N
~800-600StretchingC-Cl
~900-675Out-of-plane BendingAromatic C-H

Table 3: General Expected FTIR Absorption Bands for this compound.

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the material under investigation. In the context of materials science and catalysis research where this compound may be a product, Raman spectroscopy is often used to characterize the support material, such as graphene oxide (GO). For instance, in the characterization of a GO-supported N-heterocyclic carbene copper(I) complex used for the N-alkylation of anilines, Raman spectra displayed two prominent bands: the D band (disordered carbon) and the G band (graphitic carbon). mdpi.com The intensity ratio of these bands (ID/IG) is a key parameter for quantifying the degree of disorder in carbon materials. rsc.org

While direct Raman spectral data for this compound is not extensively detailed in the provided context, the technique's utility is evident in the characterization of related starting materials and catalysts. For example, the Raman spectrum of 3-chloroaniline, a precursor, has been recorded as part of comprehensive spectral collections. nih.gov In studies involving catalysts for the synthesis of this compound, Raman spectrometers equipped with a charged-coupled device (CCD) detector and an excitation laser are standard instruments. rsc.org

Table 1: Illustrative Raman Spectroscopy Data for Graphene Oxide Support

MaterialD Band (cm⁻¹)G Band (cm⁻¹)ID/IG Ratio
Graphene Oxide (GO)~1350~1590Varies
GO-NHC-Cu~1352~15921.12

Note: This table is illustrative and based on typical values for GO and its functionalized derivatives as described in the literature. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. Various ionization and analysis methods are utilized to gain comprehensive structural information.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing volatile and semi-volatile organic compounds. In the synthesis of this compound via the N-alkylation of 3-chloroaniline with benzyl alcohol, GC-MS is the primary technique for monitoring reaction progress and determining product yield. rsc.org The analysis is typically performed using a system equipped with a capillary column and a mass selective detector (MSD). rsc.org

The procedure often involves injecting a small volume of the reaction mixture into the GC, where compounds are separated based on their boiling points and interactions with the column's stationary phase. rsc.org The separated components then enter the mass spectrometer, where they are ionized, and the resulting mass-to-charge ratios are detected. While specific fragmentation patterns for this compound are not detailed in the search results, GC-MS analysis confirms the presence of the product and allows for its quantification, often using an internal standard like n-dodecane for accuracy. rsc.org It is noted that certain aniline (B41778) derivatives, such as 2-nitroaniline (B44862) and 3-nitroaniline, can exhibit erratic chromatographic behavior, a consideration that may be relevant for isomers of the target compound. epa.gov

ESI-MS is a soft ionization technique particularly suited for analyzing polar, less volatile, and thermally labile molecules. It is frequently used to confirm the molecular weight of compounds like this compound. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating fine, charged droplets from which ions are generated and directed into the mass analyzer.

For substituted anilines and related structures, ESI-MS is a powerful tool for structural elucidation through fragmentation studies (ESI-MS/MS). nih.govrsc.org For example, studies on protonated benzylamines show that initial fragmentation under low collision energy often involves the loss of ammonia (B1221849) (NH₃). nih.gov While specific ESI-MS fragmentation data for this compound is not provided, analysis of related compounds reveals key fragmentation pathways. For instance, in the analysis of hydrolyzed N-p-chlorophenylazobenzyl-chitosan, a product ion with a mass-to-charge ratio (m/z) of 127, showing the characteristic isotopic pattern for a chlorine atom, was identified as p-chloroaniline. researchgate.net This demonstrates the technique's ability to identify specific structural motifs within a larger molecule. ESI can be operated in both positive and negative ion modes, expanding the range of compounds that can be analyzed. science.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.comwaters.com This precision allows for the determination of a compound's elemental formula, distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.com For this compound (C₁₃H₁₂ClN), HRMS would be used to confirm its exact mass, providing unequivocal evidence of its identity.

The power of HRMS lies in its ability to differentiate between isobars (compounds with the same integer mass but different elemental formulas). For instance, HRMS can easily distinguish between molecules where the nominal mass is the same, but the exact masses differ due to the specific isotopes present. bioanalysis-zone.com This is crucial for confirming the successful synthesis of a target compound and for identifying unknown byproducts or metabolites. chemrxiv.org In many research contexts, reporting the calculated exact mass versus the experimentally found mass is a standard requirement for publication. miamioh.edu

Table 2: Theoretical Mass Data for this compound

CompoundMolecular FormulaNominal Mass (Da)Monoisotopic (Exact) Mass (Da)
This compoundC₁₃H₁₂ClN217217.0658

Note: This table contains calculated theoretical values.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a primary technique for investigating the crystallographic structure of solid materials, providing information on atomic arrangement, crystal lattice, and phase purity.

Powder X-ray Diffraction (PXRD) is used to analyze the bulk crystalline nature of a material. libretexts.org Instead of a single crystal, a fine powder of the sample is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the material's crystal structure. libretexts.org

In research related to the synthesis of this compound, PXRD is extensively used to characterize the catalysts and supports, such as metal-organic frameworks (MOFs) or graphene oxide. mdpi.comrsc.org For example, the PXRD pattern of a UiO-67 based MOF catalyst was used to confirm its structure and stability before and after its use in catalysis. rsc.org Similarly, the PXRD spectrum of graphene oxide shows a characteristic sharp peak which changes upon functionalization, indicating successful modification of the material. mdpi.comresearchgate.net While a specific PXRD pattern for this compound itself is not available in the provided results, this technique would be essential for studying its solid-state form, identifying polymorphs, and ensuring the phase purity of a crystalline batch. The amorphous or crystalline nature of a substance is readily determined by PXRD; an amorphous sample results in a broad, featureless pattern, while a crystalline sample produces a series of sharp diffraction peaks. researchgate.netnih.gov

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, obtaining a suitable single crystal is the first critical step. The diffraction data is typically collected using a diffractometer equipped with a monochromatic X-ray source, such as Mo-Kα or Cu-Kα radiation, and a sensitive detector like a CCD. rsc.org

The process involves solving the phase problem to generate an initial structural model, which is then refined against the experimental data. rsc.org This refinement process optimizes the atomic coordinates, thermal parameters, and other structural factors to achieve the best possible fit between the calculated and observed diffraction patterns. rsc.org

Table 1: Illustrative Crystallographic Data for a Related Tetrahydroquinoline Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2(1)/n
a (Å) 20.795 (8)
b (Å) 7.484 (2)
c (Å) 10.787 (2)
β (°) 93.96 (2)

This data is for N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline and serves as an example of the outputs of single crystal X-ray diffraction studies. researchgate.net

Theoretical and Computational Investigations on N Benzyl 3 Chloroaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These calculations provide insights into the molecule's geometry, electronic environment, and energetic characteristics. For N-benzyl-3-chloroaniline, a typical approach would involve using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy.

Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

The optimized geometry would reveal key structural features, such as the planarity of the aromatic rings and the orientation of the benzyl (B1604629) group relative to the 3-chloroaniline (B41212) moiety. Analysis of the electronic structure would provide information on the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: This table is a hypothetical representation of data that would be obtained from a DFT calculation.)

ParameterBond/AngleCalculated Value
Bond LengthC-N (Aniline)~1.40 Å
C-N (Benzyl)~1.47 Å
C-Cl~1.74 Å
Bond AngleC-N-C~120°
Dihedral AngleC-C-N-CVariable (Defines conformation)

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds.

By comparing the calculated vibrational spectra with experimental data (if available), a detailed assignment of the spectral bands can be achieved. This comparison often requires the use of scaling factors to correct for the approximations inherent in the computational methods.

Table 2: Illustrative Calculated Vibrational Frequencies for this compound (Note: This table is a hypothetical representation of data that would be obtained from a DFT calculation.)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
N-H Stretch~3450(Not available)Stretching of the N-H bond
C-H Stretch (Aromatic)~3100-3000(Not available)Stretching of C-H bonds in the phenyl rings
C=C Stretch (Aromatic)~1600-1450(Not available)Stretching of C-C bonds in the phenyl rings
C-N Stretch~1350(Not available)Stretching of the C-N bond
C-Cl Stretch~700(Not available)Stretching of the C-Cl bond

Thermochemical Parameter Prediction (Enthalpies, Entropies, Gibbs Free Energies)

The vibrational frequency calculations also provide the necessary data to predict various thermochemical parameters of this compound at different temperatures. These parameters include the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy. Such data are invaluable for predicting the thermodynamics of reactions involving the title compound and for understanding its stability.

Table 3: Illustrative Predicted Thermochemical Parameters for this compound at 298.15 K (Note: This table is a hypothetical representation of data that would be obtained from a DFT calculation.)

ParameterValue
Zero-Point Vibrational Energy (kcal/mol)(Calculated Value)
Enthalpy (kcal/mol)(Calculated Value)
Entropy (cal/mol·K)(Calculated Value)
Gibbs Free Energy (kcal/mol)(Calculated Value)

Conformational Analysis and Rotational Barriers

The flexibility of the this compound molecule arises from the rotation around the C-N and C-C single bonds connecting the two aromatic rings. A conformational analysis would explore the potential energy surface with respect to the key dihedral angles to identify the most stable conformers and the energy barriers between them.

For instance, studies on the analogous N-benzyl-3-nitroaniline have shown a bent conformation with a significant torsion angle around the central C-N bond. nih.govchemicalbook.comnih.govirb.hr A similar non-planar, bent structure would be expected for this compound. The rotational barriers would quantify the energy required for the interconversion between different stable conformations, providing insight into the molecule's dynamic behavior in solution.

Spectroscopic Data Prediction (e.g., NMR Chemical Shifts)

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts (¹H and ¹³C). These predictions are highly sensitive to the molecular geometry, and therefore, an accurate geometry optimization is a prerequisite.

The predicted chemical shifts can be compared with experimental data to validate the computational model and to aid in the assignment of the experimental spectrum. While no dedicated computational studies on this compound were found, experimental ¹H and ¹³C NMR data have been reported. rsc.org A computational study would aim to reproduce these experimental values.

Table 4: Experimental NMR Chemical Shifts for this compound in CDCl₃ rsc.org

NucleusExperimental Chemical Shift (ppm)
¹H7.26 - 7.21 (m, 4H), 7.20 - 7.16 (m, 1H), 6.96 (t, J = 8.0 Hz, 1H), 6.59 - 6.53 (m, 1H), 6.50 (t, J = 2.0 Hz, 1H), 6.40 (d, J = 8.0 Hz, 1H), 4.22 (s, 2H), 4.06 (s, 1H)
¹³C149.45, 138.96, 135.16, 130.41, 128.90, 127.63, 117.61, 117.53, 112.73, 111.32, 48.17

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its participation in various chemical transformations.

By mapping the reaction pathway, identifying transition states, and calculating activation energies, computational chemistry can provide a detailed, step-by-step understanding of how the reaction proceeds. This information is crucial for optimizing reaction conditions, predicting product distributions, and designing new synthetic routes. For example, a computational study could elucidate the mechanism of the reductive amination reaction often used to synthesize N-benzylaniline derivatives.

Computational Approaches for Structure-Activity Relationship (SAR) Studies

Computational approaches are indispensable tools in modern medicinal chemistry for understanding the relationship between the chemical structure of a molecule and its biological activity. uni-bonn.de These in silico methods allow for the prediction of a compound's potency, the elucidation of its interaction with biological targets, and the rational design of new, more effective derivatives. physchemres.org For this compound and its analogs, computational Structure-Activity Relationship (SAR) studies are employed to systematically explore how modifications to the molecular scaffold affect their therapeutic potential. These investigations typically involve techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and the analysis of physicochemical descriptors. uni-bonn.deresearchgate.net

The primary goal of a computational SAR study is to build a model that correlates structural features with biological activity. physchemres.org This allows researchers to prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources. Key computational techniques used in the SAR analysis of this compound derivatives and related structures include molecular docking and QSAR.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding energy score. researchgate.net The process involves obtaining the three-dimensional structure of the target protein, typically from a repository like the Protein Data Bank (PDB), and then using sophisticated algorithms to fit the ligand (e.g., an this compound derivative) into the protein's active site. researchgate.netnih.gov For instance, studies on N-benzyl aniline (B41778) derivatives have utilized molecular docking to investigate their binding interactions with enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (hCAs). researchgate.net Such analyses reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing insights into the molecular basis of inhibition. nih.gov The calculated binding energies can help rank a series of compounds and explain their observed inhibitory potencies (IC50 or Ki values). researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. crpsonline.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation with their measured activity. chalcogen.ro

Descriptors used in QSAR studies can be categorized as:

Physicochemical Descriptors: Properties like lipophilicity (logP), molecular weight (MW), and topological polar surface area (TPSA) are commonly used. researchgate.net TPSA, for example, is a good predictor of a drug's absorption and permeability. researchgate.net

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges and dipole moments.

Steric Descriptors: These relate to the size and shape of the molecule.

Once calculated, these descriptors are used to build a predictive model, often through multiple linear regression (MLR) or more advanced machine learning techniques. physchemres.org A successful QSAR model can then be used to predict the activity of novel, unsynthesized compounds, guiding further chemical modifications. chalcogen.ro For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be applied to benzyl-containing derivatives. researchgate.net CoMFA aligns a series of molecules and calculates their steric and electrostatic fields, generating contour maps that highlight regions where modifications are likely to enhance or diminish biological activity. researchgate.net

Research on related N-benzyl structures demonstrates the practical application of these principles. In a comprehensive study on N-benzyl phenethylamines, variations in both the phenethylamine (B48288) and N-benzyl portions of the molecule were systematically evaluated to determine their effects on receptor binding affinity and functional activity at serotonin (B10506) receptors. nih.gov This type of detailed analysis, combining synthesis with computational validation, is central to modern drug discovery and provides a framework for investigating the SAR of this compound.

The findings from these computational studies are often presented in data tables to clearly illustrate the structure-activity relationships.

Table 1: Inhibitory Profile of N-Benzyl Aniline Derivatives Against Target Enzymes

This table summarizes the range of inhibitory activities observed for a series of novel N-benzyl aniline derivatives against human carbonic anhydrase I and II (hCA I, hCA II) and acetylcholinesterase (AChE), supported by in silico molecular docking computations. researchgate.net

Compound SeriesTarget EnzymeIC50 Range (nM)Ki Range (nM)
N-Benzyl Aniline DerivativeshCA I243.11 - 633.54202.12 - 635.31
N-Benzyl Aniline DerivativeshCA II296.32 - 518.37298.57 - 511.18
N-Benzyl Aniline DerivativesAChE182.45 - 520.21149.24 - 519.59

Table 2: Representative Structure-Activity Relationship Data for N-Benzyl Phenethylamines at the 5-HT2A Receptor

This table presents data for select compounds from a broad SAR study on N-benzyl phenethylamines, illustrating how modifications to the core structure impact binding affinity and functional potency at the 5-HT2A serotonin receptor. nih.gov

CompoundKey Structural FeatureBinding Affinity (Ki, nM)Functional Potency (EC50, nM)5-HT2A/2C Selectivity (Functional)
1b N-(3,4-Dimethoxybenzyl)0.810.074>400-fold
8b N-(3,4-Dimethoxybenzyl) with 4-Iodo0.290.35110-fold
6b N-(3,4-Dimethoxybenzyl) with 4-Cyano1.11.3100-fold (Binding)

Exploration of Biological Activities and Molecular Mechanisms of Action for N Benzyl 3 Chloroaniline and Analogues

Mechanisms of Enzyme Inhibition

N-benzyl-3-chloroaniline and its analogues have demonstrated inhibitory effects on several key enzymes, suggesting their potential as therapeutic agents. The following sections detail the mechanisms of inhibition for carbonic anhydrase and acetylcholinesterase.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH and CO2/bicarbonate equilibrium in various physiological processes. Certain isoforms, such as hCA IX and XII, are overexpressed in tumor cells and are considered therapeutic targets for cancer treatment. nih.gov

Studies on analogues of this compound, such as N-sulfonyl carbamimidothioates, have revealed their potential as selective inhibitors of tumor-associated hCA isoforms. nih.gov These compounds have shown effective inhibition of hCA IX and XII, while displaying no significant activity against off-target isoforms hCA I and II. nih.gov The inhibitory action of these sulfonamide-based compounds is a key area of investigation for the development of novel anticancer therapies. nih.gov Research on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides has also identified compounds with satisfactory selectivity towards CA VII over CA I and II, with inhibition constants in the subnanomolar range. semanticscholar.org

Compound ClassTarget IsoformsOff-Target Isoforms (Low Inhibition)Reference
N-sulfonyl carbamimidothioateshCA IX, hCA XIIhCA I, hCA II nih.gov
4-(3-alkyl/benzyl-guanidino)benzenesulfonamideshCA VIIhCA I, hCA II semanticscholar.org

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders. frontiersin.orgmdpi.com

Analogues of this compound, particularly benzyltetrahydroprotoberberine alkaloids, have been designed and evaluated as AChE inhibitors. frontiersin.org Molecular docking studies of these analogues with Torpedo californica AChE (TcAChE) have indicated that π-π stacking interactions are a dominant factor in their binding. frontiersin.org The N-benzyl derivatives, in particular, have shown increased inhibitory potency compared to their parent compounds. frontiersin.org These findings suggest that the quaternary nitrogen and the benzyl (B1604629) group play a key role in the interaction with the enzyme's active site. frontiersin.org The inhibition mechanism for some of these compounds has been identified as non-competitive. frontiersin.org

Compound ClassKey Interaction FeatureInhibition MechanismReference
Benzyltetrahydroprotoberberine Alkaloidsπ-π stackingNon-competitive frontiersin.org

Receptor Ligand Binding and Modulation (e.g., κ-Opioid Receptor)

The κ-opioid receptor (KOR) is a G protein-coupled receptor involved in pain, mood, and addiction. chemrxiv.org this compound analogues have been investigated for their ability to bind to and modulate the activity of this receptor.

Research into 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides has led to the development of potent and selective KOR antagonists. nih.gov These compounds have demonstrated the ability to reverse the effects of KOR agonists in vivo. nih.gov The stimulation of the κ-opioid receptor by agonists activates signaling kinase cascades, including G protein-coupled receptor kinases and mitogen-activated protein kinases (MAPK). mdpi.com The development of selective KOR ligands is a promising area for therapeutic intervention in a range of neurological and psychiatric disorders. chemrxiv.orgnih.gov

Structure-Activity Relationship (SAR) Investigations in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For analogues of this compound, SAR investigations have provided valuable insights into the structural features required for their inhibitory and modulatory effects.

In the context of anticonvulsant activity, SAR studies on (R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide) have shown that the 3-oxy and 4'-benzylamide positions can accommodate non-bulky, hydrophobic groups while retaining significant anticonvulsant activity in the maximal electroshock (MES) seizure model. unc.edu For quinazoline-based anticonvulsants, it has been observed that the electronic nature and position of substituents on the phenyl ring significantly influence their activity. mdpi.com Specifically, electron-withdrawing groups at the 4-position of the phenyl ring were associated with higher anticonvulsant efficacy. mdpi.com

Regarding κ-opioid receptor antagonists, modifications to the 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide scaffold have been shown to enhance brain exposure while maintaining potent and selective antagonism. nih.gov

Anticonvulsant Activity Pathways and Comparative Efficacy

Analogues of this compound have shown promise as anticonvulsant agents. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are commonly used preclinical models to evaluate the efficacy of potential anticonvulsants. mdpi.comnih.gov

N-benzyl 3-methoxypropionamides have demonstrated anticonvulsant activity, with some derivatives showing enhanced efficacy upon oral administration in rats. nih.gov A series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides also exhibited broad-spectrum anticonvulsant properties in MES, scPTZ, and 6 Hz seizure models. mdpi.com One compound from this series showed robust activity in a model of drug-resistant epilepsy. mdpi.com

Quinazoline derivatives have also been identified as potent anticonvulsants, with some compounds showing higher activity and a better safety margin compared to reference drugs like methaqualone and valproate. mdpi.com Molecular docking studies suggest that these compounds may exert their effects through interaction with the GABA-A receptor. mdpi.com

Compound ClassAnticonvulsant Efficacy (ED50)Reference Drugs (ED50)Proposed Mechanism of ActionReference
(R,S)-N-benzyl 2-hydroxy-3-methoxypropionamideRat (oral) ED50 = 62 mg/kg-- nih.gov
3-(trifluoromethyl)-N-((dimethylamino)methyl)-2,5-dioxo-N-phenyl-1-pyrrolidinecarboxamideMES ED50 = 49.6 mg/kg; 6 Hz (32 mA) ED50 = 31.3 mg/kg; scPTZ ED50 = 67.4 mg/kg-Sodium and calcium channel inhibition, TRPV1 receptor antagonism mdpi.com
N-(4-bromobenzyl)-6-fluoroquinazoline-4-amineED50 = 140 mg/kgMethaqualone (200 mg/kg), Valproate (300 mg/kg)GABA-A receptor binding mdpi.com

Potential in Antimicrobial and Anticancer Research

Derivatives of this compound have been explored for their potential as antimicrobial and anticancer agents.

A series of N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles were synthesized and tested for their antiproliferative activity against various cancer cell lines, with some compounds showing high activity. researchgate.net Salinomycin (B1681400) N-benzyl amides have also demonstrated potent anticancer activity, particularly against drug-resistant cell lines. mdpi.com The substitution pattern on the N-benzyl group was found to influence the anticancer efficacy, with ortho-substituted derivatives being the most active. mdpi.com Additionally, 1,2,3-triazole derivatives of quinobenzothiazinium have shown significant anticancer activity, highlighting the importance of the 1,2,3-triazole system for cytotoxicity. nih.gov

In terms of antimicrobial activity, some of the newly synthesized N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles showed activity against Candida albicans. researchgate.net Two N-benzyl amides of salinomycin also exhibited interesting antibacterial properties. mdpi.com

Compound ClassBiological ActivityKey FindingsReference
N-ethyl, N-benzyl, N-benzoyl-3-indolyl heterocyclesAnticancer, AntimicrobialSome compounds highly active against cancer cell lines and Candida albicans. researchgate.net
Salinomycin N-benzyl amidesAnticancer, AntibacterialPotent against drug-resistant cancer cell lines; ortho-substitution is favorable. mdpi.com
1,2,3-Triazole-quinobenzothiazine derivativesAnticancerThe 1,2,3-triazole moiety is important for cytotoxic activity. nih.gov

Advanced Applications and Future Research Directions in N Benzyl 3 Chloroaniline Chemistry

Catalytic Applications in Organic Synthesis

Currently, the direct application of N-benzyl-3-chloroaniline as a catalyst in organic synthesis is not extensively documented in scientific literature. However, the broader class of N-benzylanilines and related secondary amines are known to participate in various catalytic processes. These compounds can serve as precursors to N-heterocyclic carbene (NHC) catalysts or as organocatalysts themselves in reactions such as Michael additions and aldol (B89426) condensations.

Future research could explore the potential of this compound and its derivatives in asymmetric catalysis. The development of chiral versions of this scaffold could lead to novel organocatalysts for enantioselective transformations. Furthermore, its metallic complexes could be investigated for their catalytic activity in cross-coupling reactions, leveraging the electronic effects of the chloro-substituent on the aniline (B41778) ring. The exploration of these avenues represents a promising direction for expanding the utility of this compound in synthetic organic chemistry.

Intermediates in the Synthesis of Bioactive Heterocycles

This compound serves as a valuable intermediate in the synthesis of complex heterocyclic molecules with potential biological activity. The secondary amine functionality and the substituted aromatic rings provide multiple reaction sites for constructing diverse heterocyclic systems.

A notable application is in the synthesis of quinoxaline (B1680401) derivatives. In one study, N-benzyl-3-chloroquinoxalin-2-amine was synthesized through the condensation of 2,3-dichloroquinoxaline (B139996) with benzylamine (B48309). theaspd.comtheaspd.com This intermediate was then further functionalized to create a series of N-benzyl-quinoxaline derivatives linked to a quinoline (B57606) moiety, which demonstrated promising antimicrobial activity. theaspd.comtheaspd.com This synthetic strategy highlights the utility of the N-benzyl aniline core in building complex, multi-ring heterocyclic systems. theaspd.comtheaspd.com

Another area of application is in the synthesis of pyrrolo[1,2-a]quinoxalines. Research has shown that benzylamine derivatives can be oxidized to the corresponding aldehydes in situ, which then undergo condensation with 1-(2-aminoaryl)pyrrole to form the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold. researchgate.net This approach underscores the versatility of the benzylamine portion of this compound for constructing fused heterocyclic systems.

IntermediateStarting MaterialsResulting HeterocyclePotential Bioactivity
N-benzyl-3-chloroquinoxalin-2-amine2,3-dichloroquinoxaline, BenzylamineN-benzyl-quinoxaline derivativesAntimicrobial theaspd.comtheaspd.com
In situ generated benzaldehyde (B42025) derivativeBenzylamine derivative, 1-(2-aminoaryl)pyrrolePyrrolo[1,2-a]quinoxalineNot specified researchgate.net

Design of Novel Pharmaceutical Scaffolds

The N-benzyl aniline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of several clinically successful drugs. researchgate.net The anticancer drug imatinib, for instance, features an N-benzylaniline motif, validating this scaffold as a versatile framework for targeting key signaling pathways in cancer. researchgate.net

Derivatives of this compound are being actively investigated for their therapeutic potential. A patent has been filed for N-benzyl aniline derivatives as antibacterial agents, specifically targeting methicillin-resistant Staphylococcus aureus (MRSA). google.com These compounds are described as reversible and selective antibacterial agents with good inhibitory activity against Gram-positive bacteria. google.com

Furthermore, the concept of "scaffold hopping" from existing N-benzylaniline-based drugs is a promising strategy. Research on N-benzyl-3,4,5-trimethoxyaniline, a close analog of this compound, has led to the development of 5,6,7-trimethoxyflavan derivatives with potent anticancer activity. researchgate.netnih.gov These findings suggest that the this compound scaffold holds significant promise for the design of new therapeutic agents targeting a range of diseases, from bacterial infections to cancer.

Scaffold ApplicationTargetTherapeutic AreaKey Findings
N-benzyl aniline derivativesMethicillin-resistant Staphylococcus aureus (MRSA)AntibacterialReversible and selective inhibitory activity against Gram-positive bacteria. google.com
Scaffold hopping from N-benzyl-3,4,5-trimethoxyanilineCancer cell linesAnticancerDevelopment of potent 5,6,7-trimethoxyflavan derivatives. researchgate.netnih.gov

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including this compound and its derivatives. The development of sustainable synthetic protocols aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

While specific green synthetic routes for this compound are not yet widely reported, general strategies for the green synthesis of substituted anilines and N-heterocycles can be applied. These include the use of environmentally benign solvents, such as water or ethanol, and the replacement of stoichiometric reagents with catalytic systems. For instance, the synthesis of substituted anilines from cyclohexanones has been achieved using a Pd/C–ethylene system, which relies on a catalytic hydrogen transfer process. acs.org

The evaluation of the "greenness" of a synthetic route can be quantified using various metrics, such as atom economy, E-factor, and process mass intensity (PMI). researchgate.netmdpi.com Future research in the synthesis of this compound should focus on developing methods that score well on these metrics. This could involve exploring one-pot reactions, utilizing microwave-assisted synthesis to reduce reaction times and energy consumption, and employing catalysts that can be easily recovered and recycled. The development of such protocols will be crucial for the environmentally responsible production and application of this important chemical building block.

Q & A

Q. How should researchers address variability in synthetic yields of N-benzyl-3-chloroaniline derivatives?

  • Resolution : Yield inconsistencies often stem from competing elimination vs. substitution pathways. Kinetic studies (e.g., Arrhenius plots) under varying temperatures and bases (e.g., NaH vs. K₂CO₃) identify optimal conditions. Computational modeling (e.g., Gaussian for transition state analysis) further clarifies mechanistic preferences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.